molecular formula C20H27N5O3 B8819534 Norfloxacin impurity C [EP IMPURITY] CAS No. 177554-64-2

Norfloxacin impurity C [EP IMPURITY]

Cat. No.: B8819534
CAS No.: 177554-64-2
M. Wt: 385.5 g/mol
InChI Key: NEULWVYSUPNEKQ-UHFFFAOYSA-N
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Description

Overview of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

Impurities in APIs can originate from numerous sources, including the manufacturing process, degradation of the drug substance over time, or residual materials used during synthesis. pharmaguideline.com Understanding the origin and nature of these impurities is the first step toward effective control.

Pharmaceutical impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. pharmaguideline.comcontractpharma.com

Organic Impurities: These are often structurally related to the API and can arise from various stages of the manufacturing process. fbpharmtech.com They include starting materials, by-products of unintended side reactions, intermediates that did not fully react, and degradation products that form during storage. fbpharmtech.com Reagents, ligands, and catalysts also fall under this category.

Inorganic Impurities: These are typically derived from the manufacturing process and are not structurally related to the API. pharmaguideline.comfbpharmtech.com Examples include heavy metals, residual catalysts, inorganic salts, and filter aids like charcoal. moravek.comoceanicpharmachem.com

Residual Solvents: These are volatile organic compounds used during the synthesis of the API or in the formulation of the drug product that are not completely removed during processing. contractpharma.com The International Council for Harmonisation (ICH) classifies these solvents into three classes based on their toxicity risk. fbpharmtech.com Class 1 solvents, which are carcinogenic and environmentally hazardous, should be avoided. Class 2 solvents have potential toxicity and their use should be limited, while Class 3 solvents have low toxic potential. fbpharmtech.com

Strict regulatory frameworks are in place to ensure the safety and quality of pharmaceuticals. Agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the control of impurities. pharmaguideline.comeuropa.eu

The ICH has developed a set of harmonized guidelines that are widely adopted globally. Key guidelines include:

ICH Q3A(R2): Impurities in New Drug Substances. pharmaguideline.comfda.gov

ICH Q3B(R2): Impurities in New Drug Products. pharmaguideline.com

ICH Q3C(R9): Guideline for Residual Solvents. europa.eu

ICH Q3D: Guideline for Elemental Impurities. europa.eu

These guidelines provide thresholds for reporting, identifying, and qualifying impurities. fda.govbfarm.de Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. fda.govbfarm.de

Contextualization of Norfloxacin (B1679917) as a Fluoroquinolone Antibiotic in Pharmaceutical Research

Norfloxacin is a synthetic, broad-spectrum antibacterial agent belonging to the fluoroquinolone class. nih.govscience.govdrugbank.com It is effective against a wide range of gram-positive and gram-negative bacteria. drugbank.com The mechanism of action for Norfloxacin and other fluoroquinolones involves the inhibition of DNA gyrase, a bacterial enzyme essential for DNA replication, transcription, and repair. nih.govdrugbank.comnih.gov The addition of a fluorine atom at position 6 and a piperazine (B1678402) ring at position 7 enhances its antibacterial activity compared to older quinolones. drugbank.comnih.gov Norfloxacin is primarily used to treat urinary tract infections. nih.govarizona.edu

Identification and Pharmacopoeial Status of Norfloxacin Impurity C [EP IMPURITY]

Pharmacopoeias like the European Pharmacopoeia (EP) list known impurities for specific APIs to ensure standardized quality control. tlcstandards.com Norfloxacin Impurity C is a specified impurity in the EP monograph for Norfloxacin. tlcstandards.com

The official chemical name for Norfloxacin Impurity C is 1-Ethyl-4-oxo-6,7-bis(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. pharmaceresearch.comdrjcrbio.com It is also commonly known by synonyms such as Norfloxacin Dipiperazine Impurity and 1-Ethyl-1,4-dihydro-4-oxo-6,7-di-1-piperazinyl-3-quinolinecarboxylic acid. pharmaceresearch.comdrjcrbio.com

Norfloxacin Impurity C is officially designated as "Norfloxacin EP Impurity C" in the European Pharmacopoeia. tlcstandards.compharmaceresearch.com It is assigned the Chemical Abstracts Service (CAS) Registry Number 177554-64-2. pharmaceresearch.comtlcstandards.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

177554-64-2

Molecular Formula

C20H27N5O3

Molecular Weight

385.5 g/mol

IUPAC Name

1-ethyl-4-oxo-6,7-di(piperazin-1-yl)quinoline-3-carboxylic acid

InChI

InChI=1S/C20H27N5O3/c1-2-23-13-15(20(27)28)19(26)14-11-17(24-7-3-21-4-8-24)18(12-16(14)23)25-9-5-22-6-10-25/h11-13,21-22H,2-10H2,1H3,(H,27,28)

InChI Key

NEULWVYSUPNEKQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)N4CCNCC4)C(=O)O

Origin of Product

United States

Structural Elucidation and Mechanistic Pathways of Norfloxacin Impurity C Formation

Proposed Chemical Structure of Norfloxacin (B1679917) Impurity C based on IUPAC Name: 1-Ethyl-4-oxo-6,7-di(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid

Norfloxacin impurity C is identified by the International Union of Pure and Applied Chemistry (IUPAC) name 1-Ethyl-4-oxo-6,7-di(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. pharmaceresearch.comveeprho.com This name defines a molecule with the core quinolone structure characteristic of Norfloxacin but with a key modification: the fluorine atom at the C-7 position is substituted by a second piperazine (B1678402) ring. This dipiperazine structure significantly alters the molecule's polarity and chemical properties compared to the parent Norfloxacin. pharmaceresearch.com

Table 1: Chemical Identity of Norfloxacin Impurity C

Identifier Value
IUPAC Name 1-ethyl-4-oxo-6,7-di(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid pharmaceresearch.com
CAS Number 177554-64-2 pharmaceresearch.com
Molecular Formula C₂₀H₂₇N₅O₃ pharmaceresearch.com
Molecular Weight 385.47 g/mol

Synthesis-Related Formation Pathways of Norfloxacin Impurity C

The presence of Norfloxacin impurity C in the final drug substance is often linked to the manufacturing process. Its formation can be attributed to specific side reactions and the quality of the raw materials used.

The synthesis of Norfloxacin typically involves the reaction of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ECA) with piperazine. google.comresearchgate.net In this key step, the piperazine acts as a nucleophile, displacing the chlorine atom at the C-7 position of the quinolone ring.

Norfloxacin impurity C is formed as a process-related impurity when a second piperazine molecule displaces the fluorine atom at the C-6 position, in addition to the intended substitution at the C-7 position. This side reaction is competitive with the main reaction and can be influenced by factors such as reaction temperature, solvent, and the molar ratio of the reactants. For instance, using an excess of piperazine or elevated temperatures can increase the likelihood of this secondary substitution, leading to higher levels of the dipiperazine impurity. google.comgoogle.com

The purity and physicochemical properties of the starting materials and intermediates are crucial in controlling the impurity profile of the final active pharmaceutical ingredient (API). pharmtech.comnih.gov Variability in the particle size, crystal form, or moisture content of raw materials can affect their reactivity and dissolution rates during the synthesis process. pharmtech.comresearchgate.net

For the synthesis of Norfloxacin, the quality of the ECA intermediate is paramount. The presence of highly reactive impurities within the ECA could potentially catalyze or promote the unwanted side reaction that leads to the formation of Norfloxacin impurity C. Furthermore, the grade and purity of the piperazine used can also influence the reaction's selectivity. Controlling the quality of these inputs is a critical step in minimizing the generation of Impurity C and ensuring the final product meets regulatory standards. researchgate.net

Degradation Pathways of Norfloxacin Yielding Impurity C

Norfloxacin, like many fluoroquinolones, is susceptible to degradation under various stress conditions, including oxidation and exposure to light. These degradation processes can lead to the formation of various byproducts, with pathways that can involve modifications to the piperazinyl substituent.

The piperazine ring of Norfloxacin is a common site for oxidative attack. nih.gov Studies on the electrochemical degradation of Norfloxacin have shown that oxidation can lead to hydroxylation and cleavage of the piperazine ring. nih.govrsc.org While these specific studies primarily identify cleavage products rather than the formation of a dipiperazine structure, they highlight the reactivity of the quinolone core and its substituents. The mechanisms involve the generation of reactive oxygen species (ROS) and photohole (h+) transfer, which attack the electron-rich centers of the molecule, such as the heteroatoms in the piperazine ring. rsc.org

Fluoroquinolones are known to be photosensitive compounds that can degrade upon exposure to sunlight and UV radiation. researchgate.netnih.gov The degradation of Norfloxacin under photolytic conditions follows pseudo-first-order kinetics and can result in the formation of multiple degradation products. nih.govnih.govresearchgate.net The primary mechanisms of photodegradation often involve reactions with ROS. nih.gov Research indicates that the degradation pathways can involve alterations to the side chains of the quinolone structure. nih.govresearchgate.net Although the direct photolytic conversion of Norfloxacin to Impurity C is not the most commonly cited pathway, the inherent instability of the C-F bond in the fluoroquinolone structure under UV light suggests that a photosubstitution reaction with available piperazine could be a plausible, albeit minor, degradation route in specific solution matrices.

Thermal Degradation Studies and Formation of Impurity C

Thermal stability is a critical parameter in determining the shelf-life and storage conditions of pharmaceutical products. Studies on Norfloxacin have shown that it is susceptible to degradation under thermal stress, which can lead to the formation of various impurities, including Impurity C. Stability studies of Norfloxacin tablets have been conducted at elevated temperatures such as 25°C, 40°C, 50°C, and 70°C to determine the drug's expiration date under these conditions. uomustansiriyah.edu.iqresearchgate.net Forced degradation studies, a common practice in pharmaceutical development to identify potential degradation products, have subjected Norfloxacin to thermal stress to assess its stability profile. researchgate.netchula.ac.thresearchgate.net While Norfloxacin is generally considered thermostable, prolonged exposure to high temperatures, particularly during manufacturing processes like drying or in long-term storage under suboptimal conditions, can accelerate degradation. For instance, one study noted that adduct formation between Norfloxacin and the excipient magnesium stearate (B1226849) was observed after prolonged storage at 60°C. scirp.org The specific pathways of thermal degradation leading to Impurity C involve complex reactions that can be influenced by the solid-state properties of the drug substance and the presence of other components in the formulation.

Potential Hydrolytic Degradation Pathways

Hydrolysis, the cleavage of chemical bonds by the addition of water, is one of the most common pathways for drug degradation. Norfloxacin's stability is significantly influenced by pH, and it is susceptible to degradation in aqueous solutions under both acidic and alkaline conditions. chula.ac.thresearchgate.netresearchgate.net While some studies suggest Norfloxacin is most stable at acidic and basic pH ranges, forced degradation studies have demonstrated notable degradation under hydrolytic stress. researchgate.netresearchgate.net The degradation pathways can be complex, potentially involving reactions such as oxidation, dehydrogenation, decarboxylation, and cleavage of the C-N bond. ijper.org The piperazine ring and the quinolone moiety are often the primary sites of attack. researchgate.net The specific mechanism for the hydrolytic formation of Impurity C would depend on the pH of the medium, as this dictates the ionization state of the Norfloxacin molecule and its susceptibility to nucleophilic attack by water.

Drug-Excipient Interactions and Adduct Formation Leading to Impurity C

In solid dosage forms, the active pharmaceutical ingredient (API) is in intimate contact with various excipients, which can lead to physical and chemical interactions. These interactions can result in the formation of degradation products, including adducts that may be classified as impurities like Impurity C. nih.gov For Norfloxacin, a specific interaction with the lubricant magnesium stearate has been reported. This reaction can form a stearamide adduct, particularly under conditions of prolonged storage at elevated temperatures (e.g., 60°C). scirp.org The presence of reactive impurities within excipients, such as aldehydes, peroxides, or organic acids, can also initiate or catalyze the degradation of the API. nih.gov The selection of appropriate excipients is therefore crucial for ensuring the stability of Norfloxacin formulations. Studies have investigated the compatibility of Norfloxacin with various binders and disintegrants, such as Polyvinylpyrrolidone and cross-caramellose, to create stable tablet formulations. uomustansiriyah.edu.iqresearchgate.net

Kinetic and Mechanistic Studies on Norfloxacin Impurity C Formation

Reaction Kinetics and Rate Determination of Impurity Formation

Understanding the kinetics of impurity formation is essential for predicting the stability and shelf life of a drug product. The degradation of Norfloxacin, particularly through photolysis, has been shown to follow first-order or pseudo-first-order kinetics. nih.govresearchgate.netnih.govresearchgate.net This indicates that the rate of degradation is directly proportional to the concentration of Norfloxacin. The rate constant (k) for the degradation process can be determined experimentally under various conditions. For example, in one photolysis study, the apparent constant values were determined as k_solar = 1.19 × 10⁻³ s⁻¹ under solar radiation and k_UV = 3.84 × 10⁻⁵ s⁻¹ under UV radiation. nih.gov The rate of formation of Impurity C would be governed by the specific reaction mechanism and influenced by factors such as temperature, pH, and light intensity.

Table 1: Effect of Stress Conditions on Norfloxacin Degradation

Stress Condition % Degradation Key Findings Reference
Basic Hydrolysis (0.1N NaOH) 7.187% Norfloxacin is very sensitive to basic conditions. researchgate.netthaiscience.info
Alkaline Degradation 1.67% Found to be the condition with maximum degradation in one study. researchgate.net

Identification and Characterization of Degradation Intermediates Associated with Impurity C

The formation of Norfloxacin Impurity C likely proceeds through one or more intermediate species. Mechanistic studies have identified several key degradation pathways for Norfloxacin. These pathways often involve modifications to the piperazinyl substituent or the quinolone core. Common reactions include:

Oxidation of the piperazinyl ring: This is a frequently observed degradation pathway. nih.gov

Monohydroxylation: The addition of a hydroxyl group to the molecule. nih.gov

Formation of an ethylenediamine (B42938) degradate: This has been identified as a product of photodegradation in solution. nih.gov

Defluorination, decarboxylation, and de-ethylation: These reactions represent further breakdown of the core structure. researchgate.net

High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is a primary tool used to identify and characterize these degradation products and intermediates. researchgate.netnih.govresearchgate.netnih.gov By elucidating the structures of these intermediates, a clearer picture of the mechanistic pathway leading to the final Impurity C structure can be developed.

Influence of Environmental Factors on Impurity C Formation (e.g., pH, temperature, light, humidity, oxidant concentration)

The rate and extent of Norfloxacin Impurity C formation are significantly influenced by a variety of environmental factors.

pH: The pH of the environment is a critical factor. Norfloxacin's solubility and stability are pH-dependent. nih.gov While it is reported to be most stable in acidic and basic solutions, forced degradation studies show significant breakdown under both acidic and alkaline hydrolytic conditions. chula.ac.thresearchgate.netresearchgate.net The speciation of Norfloxacin changes with pH; at pH values below 5.8, the cationic species predominates, while with increasing pH, the zwitterionic form becomes more prevalent. mdpi.comsciforum.net This change in ionization state affects the molecule's reactivity and degradation pathway.

Temperature: As a general principle, reaction rates increase with temperature. Stability studies have confirmed that higher temperatures (40°C, 50°C, 70°C) accelerate the degradation of Norfloxacin compared to storage at 25°C. uomustansiriyah.edu.iqresearchgate.net The formation of certain adducts, a potential source of impurities, has been specifically observed after prolonged storage at 60°C. scirp.org

Light: Norfloxacin is known to be photosensitive, and exposure to light, particularly UV and solar radiation, can lead to significant degradation. nih.govnih.govresearchgate.netnih.gov Photodegradation can result in the formation of specific products, such as the ethylenediamine degradate. nih.gov Studies have shown that a high percentage of degradation (~11%) can occur after just 24 hours of photolytic stress. researchgate.netthaiscience.info

Humidity: In solid dosage forms, moisture can facilitate degradation reactions, including hydrolysis and drug-excipient interactions. Accelerated stability studies are typically conducted under conditions of elevated temperature and humidity (e.g., 40°C and 75% relative humidity) to assess the product's robustness. nih.gov

Oxidant Concentration: Norfloxacin is susceptible to oxidative degradation. Forced degradation studies often employ oxidizing agents like hydrogen peroxide or involve ozonation to identify potential oxidative impurities. chula.ac.thresearchgate.netmdpi.com The degradation process can be catalyzed by the presence of metal ions and may involve reactive oxygen species such as sulfate (B86663) radicals (SO₄•⁻), singlet oxygen (¹O₂), and hydroxyl radicals (HO•). researchgate.neteeer.org

Table 2: Summary of Influential Environmental Factors

Factor Effect on Norfloxacin Stability Relevant Findings References
pH Stability is pH-dependent; degradation occurs in both acidic and basic media. Predominant molecular species (cationic vs. zwitterionic) changes with pH, affecting reactivity. chula.ac.thresearchgate.netmdpi.comsciforum.net
Temperature Higher temperatures accelerate degradation. Stability studies show decreased shelf-life at elevated temperatures (40-70°C). uomustansiriyah.edu.iqresearchgate.netnih.gov
Light Photosensitive; significant degradation upon exposure to UV/sunlight. Photodegradation follows first-order kinetics; can lead to specific products like ethylenediamine degradate. researchgate.netthaiscience.infonih.govnih.gov
Humidity Can accelerate degradation in solid forms. Tested in accelerated stability studies (e.g., 40°C/75% RH). nih.gov

| Oxidants | Susceptible to oxidative degradation. | Degradation can be induced by agents like H₂O₂ and involves reactive oxygen species. | researchgate.netmdpi.comresearchgate.neteeer.org |

Advanced Analytical Methodologies for Characterization and Quantification of Norfloxacin Impurity C

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental in pharmaceutical analysis for their ability to separate individual components from a complex mixture. For Norfloxacin (B1679917) and its impurities, liquid chromatography and capillary electrophoresis are the predominant methods, offering high efficiency and resolution.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling in the pharmaceutical industry. Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of Norfloxacin and its impurities. researchgate.net

Method development in RP-HPLC focuses on optimizing the separation of Impurity C from Norfloxacin and other related substances. This involves the careful selection of a stationary phase, typically a C18 column, and a mobile phase. The mobile phase usually consists of an aqueous component (often a buffer like potassium dihydrogen orthophosphate) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netthaiscience.info The pH of the aqueous phase is a critical parameter that is adjusted to control the ionization state of the analytes, thereby influencing their retention and selectivity.

The choice between isocratic and gradient elution is crucial for achieving optimal separation.

Isocratic Elution , where the mobile phase composition remains constant throughout the run, is simpler and provides robust, repeatable results. It is suitable when all components have similar retention behaviors.

Gradient Elution , which involves changing the mobile phase composition (e.g., increasing the percentage of the organic modifier) during the analysis, is often necessary for complex samples containing compounds with a wide range of polarities. This technique helps to elute strongly retained components in a reasonable time while still providing good resolution for early-eluting peaks. For impurity profiling of Norfloxacin, a gradient method is often preferred to ensure the separation of all potential impurities, including Impurity C, from the main API peak. researchgate.net

The table below summarizes typical parameters for an RP-HPLC method developed for Norfloxacin and its impurities.

ParameterConditions
Stationary Phase Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A) 0.01 M Potassium Dihydrogen Orthophosphate (pH adjusted to 3.0) B) Acetonitrile
Elution Mode Gradient or Isocratic (e.g., 60:40 v/v A:B)
Flow Rate 1.0 mL/min
Detection UV at 260-280 nm
Column Temperature 40 °C

Ultra-Performance Liquid Chromatography (UPLC) Method Development and Optimization

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller sub-2 µm particles, UPLC systems can operate at much higher pressures. This results in dramatically improved resolution, higher sensitivity, and significantly faster analysis times. For impurity analysis, the enhanced peak capacity of UPLC allows for better separation of closely eluting impurities, which might co-elute in an HPLC system. The principles of method development and optimization for UPLC are similar to HPLC, involving the selection of appropriate columns and mobile phases, but with the added benefit of much greater efficiency.

Capillary Electrophoresis (CE) Applications in Impurity Profiling

Capillary Electrophoresis (CE) is a powerful separation technique that serves as an excellent alternative and complementary method to HPLC for impurity profiling. researchgate.netresearchgate.net Separation in CE is based on the differential migration of charged species in an electric field. The technique offers extremely high separation efficiency, short analysis times, and minimal solvent consumption.

For Norfloxacin and its impurities, which possess ionizable functional groups, Capillary Zone Electrophoresis (CZE) is a suitable mode. researchgate.net Method development involves optimizing the background electrolyte (BGE) composition, pH, and applied voltage to achieve the desired separation. The pH of the BGE is particularly critical as it determines the charge of the analytes and the magnitude of the electroosmotic flow (EOF), both of which govern migration times and selectivity. CE's orthogonal separation mechanism compared to RP-HPLC makes it invaluable for confirming peak purity and detecting impurities that may not be resolved by liquid chromatography.

Spectroscopic and Hyphenated Techniques for Structure Elucidation and Quantification

While chromatographic techniques separate impurities, spectroscopic and hyphenated methods are essential for their identification, structural confirmation, and sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of trace-level impurities. chimia.ch The technique couples the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov An electrospray ionization (ESI) source is commonly used to generate gas-phase ions of the analytes eluting from the LC column. nih.govresearchgate.net

In the MS/MS process, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of Norfloxacin Impurity C) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) in a collision cell, causing it to break apart into characteristic product ions (fragments). The second mass analyzer then separates and detects these product ions, generating a fragmentation spectrum. ncsu.edu This spectrum acts as a "fingerprint" for the molecule, allowing for unambiguous identification and structural elucidation. By comparing the fragmentation pattern of a suspected impurity with that of the parent drug, analysts can deduce the location and nature of the structural modification. researchgate.net

The following table illustrates a hypothetical fragmentation analysis for Norfloxacin and Impurity C.

CompoundPrecursor Ion (m/z)Key Product Ions (m/z)Structural Inference
Norfloxacin 320.1276.1, 233.1, 205.1Loss of COOH, fragmentation of piperazine (B1678402) ring
Norfloxacin Impurity C 386.2342.2, 299.1, 271.1Loss of COOH, fragmentation of the two piperazine rings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.net While LC-MS/MS provides information about molecular weight and fragmentation, NMR provides a complete picture of the molecular structure by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).

For structural confirmation of Norfloxacin Impurity C, the impurity would first need to be isolated, often using preparative HPLC. The isolated sample is then analyzed by NMR. ptfarm.pl

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR provides information on the carbon skeleton of the molecule.

2D NMR techniques (such as COSY, HSQC, and HMBC) are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assembly of the molecular structure.

By meticulously analyzing the chemical shifts, coupling constants, and correlations in the NMR spectra, scientists can confirm the identity of the impurity as 1-Ethyl-4-oxo-6,7-bis(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid and distinguish it from Norfloxacin and other potential isomers. ajabs.orgnih.gov

Integrated LC-NMR and LC-NMR-MS Approaches

The unambiguous structural elucidation of impurities, particularly those present at low levels, requires sophisticated analytical techniques. Hyphenated methods such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) are powerful tools for this purpose.

LC-NMR allows for the direct acquisition of NMR data on impurities as they are separated from the parent compound by an HPLC system. This technique provides detailed structural information, including proton and carbon environments, which is essential for identifying the exact structure of an unknown impurity like Norfloxacin Impurity C. For complex molecules like fluoroquinolones, LC-NMR can help pinpoint subtle structural changes, such as alterations to the piperazine ring or the quinolone core. researchgate.net

Integrating Mass Spectrometry (LC-NMR-MS) provides an additional layer of analytical depth. While LC-NMR provides detailed structural fragments, LC-MS offers precise mass information, enabling the determination of the impurity's elemental composition. Tandem MS (MS/MS) can further be used to fragment the impurity ion, yielding fragmentation patterns that offer clues to its structure. researchgate.netsynthinkchemicals.com This integrated approach is particularly valuable for identifying transformation products from forced degradation studies without the need for isolating each impurity individually. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in a molecule. ajabs.orgchemistryjournal.in By analyzing the absorption of infrared radiation, FTIR provides a molecular fingerprint, revealing the presence of specific chemical bonds. nitrkl.ac.in For Norfloxacin Impurity C, FTIR would be used to compare its spectrum against that of pure Norfloxacin to identify any changes in its functional groups.

The FTIR spectrum of Norfloxacin exhibits characteristic peaks corresponding to its key structural features. ajabs.orgnitrkl.ac.in Any modification to these groups in an impurity would result in a noticeable change in the spectrum.

Table 1: Characteristic FTIR Absorption Bands for Norfloxacin

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3550-3500, ~2500
N-H (Piperazine)Stretching~3500-3300
C=O (Carboxylic Acid)Stretching~1700
C=O (Ketone)Stretching~1630
C-F (Aromatic)Stretching~1045

Data compiled from multiple sources. ajabs.orgnitrkl.ac.in

For example, if Impurity C were formed through the decarboxylation of Norfloxacin, the characteristic peaks for the carboxylic acid group (O-H and C=O stretching) would be absent in its FTIR spectrum. Similarly, modifications to the piperazine ring would alter the N-H stretching bands. This makes FTIR a powerful and rapid tool for preliminary structural assessment. researchgate.netnih.gov

UV-Visible Spectrophotometry for Detection and Quantification

UV-Visible spectrophotometry is a fundamental and widely used technique for the detection and quantification of fluoroquinolones, owing to the chromophoric nature of their quinolone ring system. wjpmr.comresearchgate.net This method is relatively simple, rapid, and cost-effective.

Norfloxacin exhibits a characteristic maximum absorbance (λmax) in the UV region, typically around 277 nm in an acidic medium like 0.1 M hydrochloric acid. researchgate.netbanglajol.inforesearchgate.net The λmax can be influenced by the solvent and pH. When developing a quantitative method for Norfloxacin Impurity C, its UV spectrum would be scanned to determine its own λmax. For simultaneous quantification of Norfloxacin and its impurities using an HPLC-UV system, a common wavelength where all compounds show reasonable absorbance, such as an isoabsorptive point, may be selected. thaiscience.info For instance, a wavelength of 220 nm has been found suitable for the simultaneous analysis of Norfloxacin and its impurities A and B. thaiscience.info

The method's utility lies in its adherence to the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte in a solution. This relationship forms the basis for quantitative analysis by creating a calibration curve. banglajol.infonih.gov

Analytical Method Validation for Norfloxacin Impurity C Determination (ICH Q2(R1) Guidelines)

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures. For an impurity quantification method, key validation parameters include specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netbanglajol.info

Specificity and Selectivity Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. thaiscience.info For Norfloxacin Impurity C, the specificity of a chromatographic method is typically demonstrated through forced degradation studies. scielo.brnih.gov

In these studies, the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. scielo.brresearchgate.netresearchgate.net The analytical method must be able to separate the peak of Impurity C from the main Norfloxacin peak and all other generated degradants. thaiscience.info Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the chromatographic peak for a given analyte is spectrally pure and not co-eluting with other substances. A successful specificity study ensures that the reported quantity of Impurity C is accurate and not inflated by interfering peaks. thaiscience.inforesearchgate.net

Linearity, Range, and Calibration Curve Establishment

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. nih.gov To establish linearity for Norfloxacin Impurity C, a series of solutions with known concentrations are prepared and analyzed. thaiscience.info A calibration curve is then constructed by plotting the analytical response (e.g., peak area) against the concentration. researchgate.net

The relationship is typically evaluated using linear regression analysis, with the correlation coefficient (r) or coefficient of determination (r²) being a key indicator of the quality of the fit. An r² value greater than 0.99 is generally considered evidence of a strong linear relationship. nih.gov The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. thaiscience.inforesearchgate.net

Table 2: Representative Linearity Data for Norfloxacin and Related Impurities

AnalyteTypical Range (µg/mL)Correlation Coefficient (r²)Reference
Norfloxacin2.0 - 12.0> 0.999 researchgate.net
Norfloxacin1.0 - 6.0> 0.99 thaiscience.info
Norfloxacin Impurity A1.0 - 6.0> 0.99 thaiscience.info
Norfloxacin Impurity B1.0 - 6.0> 0.99 thaiscience.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov These parameters define the sensitivity of the analytical method.

LOD and LOQ are crucial for impurity analysis, as impurities are often present at very low concentrations. analis.com.my They can be determined based on the standard deviation of the response and the slope of the calibration curve, or by using a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). nih.govresearchgate.net A validated method must have an LOQ that is low enough to accurately measure the impurity at its specification limit.

Table 3: Representative Sensitivity Data for Norfloxacin Impurities by HPLC-UV

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Norfloxacin0.030.10 thaiscience.info
Norfloxacin Impurity A0.010.04 thaiscience.info
Norfloxacin Impurity B0.010.04 thaiscience.info
General Fluoroquinolones0.12 - 0.47- nih.gov

Compound Reference Table

Accuracy and Precision (Repeatability, Intermediate Precision) Assessments

The validation of an analytical method is a critical step to demonstrate its suitability for its intended purpose. Accuracy and precision are two of the most important parameters in this process, ensuring that the analytical results are both correct and reproducible.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix. For Norfloxacin impurity C, this would involve adding a known quantity of a certified reference standard of the impurity to a sample of Norfloxacin and then measuring the concentration using the analytical method under investigation. The percentage of the added impurity that is detected by the method is then calculated. High recovery values, typically within the range of 98-102%, indicate a high degree of accuracy.

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing a series of measurements on the same sample by the same analyst using the same instrument on the same day.

Intermediate Precision (Inter-assay precision): This evaluates the variations within the same laboratory, such as on different days, with different analysts, or with different equipment.

For the quantification of Norfloxacin impurity C, a validated High-Performance Liquid Chromatography (HPLC) method would be expected to demonstrate excellent precision, with RSD values for both repeatability and intermediate precision being typically less than 2%.

Fictional data for a hypothetical validation study of an HPLC method for the quantification of Norfloxacin Impurity C is presented in the tables below to illustrate these concepts.

Table 1: Accuracy of Norfloxacin Impurity C Quantification

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
0.50.4998.0
1.01.01101.0
1.51.52101.3

Table 2: Precision of Norfloxacin Impurity C Quantification

ParameterConcentration (µg/mL)Measured Concentration (Mean ± SD, n=6)RSD (%)
Repeatability 1.01.02 ± 0.0151.47
Intermediate Precision (Day 1) 1.01.01 ± 0.0181.78
Intermediate Precision (Day 2) 1.00.99 ± 0.0161.62

Robustness and System Suitability Testing

Beyond accuracy and precision, it is crucial to establish the robustness of an analytical method and to define system suitability criteria to ensure its performance during routine use.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for Norfloxacin impurity C, robustness would be evaluated by intentionally varying parameters such as:

The pH of the mobile phase (e.g., ± 0.2 units)

The composition of the mobile phase (e.g., ± 2% of the organic solvent)

The column temperature (e.g., ± 5°C)

The flow rate (e.g., ± 0.1 mL/min)

The effect of these changes on the analytical results, such as the peak area and retention time of Norfloxacin impurity C, is then assessed. The method is considered robust if the results remain within acceptable limits despite these small variations.

System Suitability Testing (SST) is an integral part of any analytical method. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately. SST parameters are established during method development and validation. For the analysis of Norfloxacin impurity C, typical SST parameters would include:

Tailing factor: A measure of peak symmetry. A value close to 1 is ideal.

Theoretical plates: A measure of column efficiency. Higher values indicate better separation efficiency.

Resolution: The degree of separation between the peak of Norfloxacin impurity C and any adjacent peaks, including the main Norfloxacin peak. A resolution of greater than 2 is generally considered desirable.

Relative Standard Deviation (RSD) of replicate injections: To ensure the precision of the injection system.

The results of the SST must meet the pre-defined acceptance criteria before any samples can be analyzed, thus ensuring the validity of the analytical data.

Table 3: Robustness Assessment for Norfloxacin Impurity C Analysis

Parameter VariedVariationPeak Area of Impurity C (% Change)Retention Time of Impurity C (% Change)
Mobile Phase pH+ 0.20.8-1.2
- 0.2-0.51.5
Mobile Phase Composition+ 2% Organic-1.1-2.5
- 2% Organic1.32.8
Flow Rate+ 0.1 mL/min-0.9-3.1
- 0.1 mL/min1.03.5

Table 4: System Suitability Criteria for Norfloxacin Impurity C Analysis

ParameterAcceptance Criteria
Tailing Factor for Impurity C Peak≤ 2.0
Theoretical Plates for Impurity C Peak≥ 2000
Resolution between Norfloxacin and Impurity C≥ 2.0
RSD of Peak Area for 6 Replicate Injections≤ 2.0%

Role of Reference Standards and Certified Reference Materials for Norfloxacin Impurity C

The use of high-quality reference standards is fundamental to the accuracy and reliability of any quantitative analytical method in the pharmaceutical industry. For the specific analysis of Norfloxacin impurity C, both reference standards and certified reference materials (CRMs) play a critical role.

A reference standard for Norfloxacin impurity C is a highly purified and well-characterized substance. It is used to:

Identify the impurity: By comparing the retention time of the peak in a sample chromatogram with that of the reference standard.

Quantify the impurity: By preparing a calibration curve from known concentrations of the reference standard, against which the amount of the impurity in a sample can be determined.

A Certified Reference Material (CRM) of Norfloxacin impurity C is a reference standard that has been characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The use of CRMs provides a higher level of confidence in the analytical results and is often required by regulatory authorities.

The role of these standards in the analysis of Norfloxacin impurity C is multifaceted:

Method Validation: As seen in the accuracy assessments, a known quantity of the reference standard is used to spike samples and determine the method's recovery.

Calibration: A series of solutions of the reference standard at different concentrations are used to calibrate the analytical instrument.

Quality Control: Reference standards are used as controls during routine analysis to ensure the continued validity of the analytical method.

Regulatory Compliance: The use of well-characterized reference standards, and particularly CRMs, is a key requirement for demonstrating compliance with pharmacopeial monographs and regulatory guidelines.

In essence, reference standards and CRMs for Norfloxacin impurity C serve as the benchmark against which the identity and quantity of this impurity in Norfloxacin drug substance and drug products are measured, thereby ensuring the quality and safety of the final pharmaceutical product.

Impurity Profiling, Quantification, and Control Strategies for Norfloxacin Impurity C

Comprehensive Impurity Profiling Methodologies for Norfloxacin (B1679917) Drug Substance and Drug Product

Impurity profiling is a crucial step in the pharmaceutical development process, providing a detailed understanding of the impurities present in a drug substance and drug product. For Norfloxacin, a variety of analytical techniques are employed to detect, identify, and quantify impurities, including Norfloxacin Impurity C.

Strategies for Detection and Identification of Known and Unknown Impurities

The detection and identification of both known and unknown impurities in Norfloxacin are primarily achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most prevalent method. chula.ac.thresearchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are widely utilized for the separation of Norfloxacin from its related substances. researchgate.netdocumentsdelivered.com

A typical RP-HPLC method for impurity profiling of Norfloxacin involves a C18 column with a mobile phase consisting of a buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). researchgate.netdocumentsdelivered.com The pH of the mobile phase is a critical parameter that is optimized to achieve adequate separation of all impurities. Detection is commonly performed using a UV detector at a wavelength where Norfloxacin and its impurities exhibit significant absorbance. chula.ac.thresearchgate.netresearchgate.net

For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, enabling the determination of the molecular weight of the impurities. This information, along with fragmentation patterns obtained from tandem mass spectrometry (MS/MS), allows for the structural elucidation of unknown compounds.

Forced degradation studies are another essential component of impurity profiling. thaiscience.info By subjecting the Norfloxacin drug substance and drug product to various stress conditions (e.g., acid, base, oxidation, heat, and light), potential degradation products that may form during storage can be identified. thaiscience.info This proactive approach helps in developing stability-indicating analytical methods and understanding the degradation pathways of the drug.

Quantitative Determination of Norfloxacin Impurity C in Pharmaceutical Formulations

Once Norfloxacin Impurity C is identified, a validated analytical method is required for its quantitative determination in pharmaceutical formulations. The aforementioned HPLC methods are typically validated for this purpose in accordance with International Council for Harmonisation (ICH) guidelines. thaiscience.info

The validation of an analytical method for quantifying Norfloxacin Impurity C involves demonstrating its specificity, linearity, range, accuracy, precision, and robustness.

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and excipients.

Linearity and Range: A linear relationship between the concentration of Norfloxacin Impurity C and the analytical response should be established over a defined concentration range.

Accuracy: The closeness of the test results obtained by the method to the true value is determined through recovery studies.

Precision: The precision of the method is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).

Robustness: The reliability of the method is assessed by deliberately varying method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

The limit of detection (LOD) and limit of quantification (LOQ) for Norfloxacin Impurity C are also determined to establish the sensitivity of the method. thaiscience.infonih.gov

Parameter Description Typical Method
Specificity Ability to measure the analyte in the presence of other components.Peak purity analysis using a photodiode array (PDA) detector.
Linearity Proportionality of the analytical signal to the analyte concentration.Analysis of a series of solutions with known concentrations.
Accuracy Closeness of the measured value to the true value.Recovery studies by spiking a placebo with known amounts of the impurity.
Precision Degree of agreement among individual test results.Repeated analysis of a homogeneous sample.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Varying parameters like mobile phase composition, pH, and temperature.
LOD/LOQ The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy.Signal-to-noise ratio or statistical calculations based on the standard deviation of the response and the slope of the calibration curve.

Regulatory Requirements and Pharmacopoeial Limits for Norfloxacin Impurities

The control of impurities in pharmaceutical products is strictly regulated by international guidelines and pharmacopoeias to ensure patient safety.

European Pharmacopoeia (EP) Monographs and Specific Limits for Norfloxacin Impurity C

The European Pharmacopoeia (EP) provides monographs for active substances and finished products, which include tests and acceptance criteria for impurities. The general monograph for Norfloxacin (1248) outlines the requirements for the drug substance, including limits for related substances. edqm.eu While a specific limit for Norfloxacin Impurity C is not individually listed in the general monograph, it falls under the category of "any other impurity" or a specified impurity if it is known and characterized.

The EP sets limits for individual unknown impurities, individual known impurities, and the total of all impurities. These limits are based on the maximum daily dose of the drug. For Norfloxacin, the specific acceptance criteria for impurities are detailed in its monograph. Reference standards for Norfloxacin and its impurities, including Norfloxacin Impurity C, are available from the European Directorate for the Quality of Medicines & HealthCare (EDQM) to be used in the prescribed analytical procedures. cymitquimica.com

Application of ICH Guidelines (Q3A, Q3B, Q3C, Q3D) to Norfloxacin Impurity Control

The International Council for Harmonisation (ICH) has established a set of guidelines that are widely adopted by regulatory authorities worldwide. The ICH Q3 series of guidelines specifically addresses the control of impurities in new drug substances (Q3A) and new drug products (Q3B). scribd.comich.orgich.orgeuropa.eu

ICH Q3A(R2): Impurities in New Drug Substances

This guideline provides a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances. ich.org It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Reporting Threshold: The level at which an impurity must be reported in the registration application.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity must be justified from a safety perspective.

For Norfloxacin Impurity C, if its level in the drug substance exceeds the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, toxicological data are required to demonstrate its safety at the proposed acceptance criterion.

ICH Q3B(R2): Impurities in New Drug Products

This guideline focuses on degradation products that are formed during the manufacturing or storage of the drug product. ich.orgeuropa.eu It sets similar thresholds for reporting, identification, and qualification of degradation products. The principles outlined in ICH Q3B are applied to control Norfloxacin Impurity C if it is identified as a degradation product in the finished Norfloxacin formulation.

ICH Q3C and Q3D: Residual Solvents and Elemental Impurities

ICH Guideline Focus Key Thresholds
Q3A(R2) Impurities in New Drug SubstancesReporting, Identification, Qualification
Q3B(R2) Impurities (Degradation Products) in New Drug ProductsReporting, Identification, Qualification
Q3C Residual SolventsPermitted Daily Exposure (PDE)
Q3D Elemental ImpuritiesPermitted Daily Exposure (PDE)

Development of Control Strategies for Norfloxacin Impurity C

A robust control strategy is essential to ensure that the level of Norfloxacin Impurity C is consistently maintained below its acceptance criterion in both the drug substance and the drug product. This strategy is multifaceted and encompasses various aspects of the manufacturing process and product lifecycle.

A comprehensive control strategy for Norfloxacin Impurity C involves:

Understanding the Formation Pathway: A thorough investigation into the synthesis process of Norfloxacin is necessary to identify the potential sources and formation mechanisms of Impurity C. This may involve studying the impact of raw material quality, reaction conditions (temperature, pH, reaction time), and purification steps.

Process Optimization: Based on the understanding of its formation, the manufacturing process can be optimized to minimize the generation of Norfloxacin Impurity C. This could involve modifying reaction parameters, employing more selective reagents, or introducing additional purification steps.

Setting Appropriate Specifications: Based on the pharmacopoeial requirements and ICH guidelines, a specific acceptance criterion for Norfloxacin Impurity C should be established for the drug substance and, if necessary, for the drug product.

In-Process Controls (IPCs): Implementing in-process controls at critical steps of the manufacturing process can help monitor and control the level of Norfloxacin Impurity C in real-time.

Raw Material Control: Ensuring the quality of starting materials and reagents is crucial, as impurities in these materials can potentially contribute to the formation of Norfloxacin Impurity C.

Stability Studies: Comprehensive stability studies on both the drug substance and drug product are conducted under various storage conditions to monitor the potential for Norfloxacin Impurity C to form as a degradation product over time. The packaging of the final product also plays a role in preventing degradation.

Validated Analytical Methods: The use of validated analytical methods for routine testing of batches is a cornerstone of the control strategy, ensuring that each batch meets the pre-defined quality standards.

By implementing a holistic control strategy that integrates process understanding, analytical testing, and adherence to regulatory guidelines, manufacturers can effectively manage the levels of Norfloxacin Impurity C, thereby ensuring the consistent quality, safety, and efficacy of Norfloxacin products.

Process Analytical Technology (PAT) and In-Process Control Measures During API Synthesis to Minimize Impurity C Formation

The formation of Norfloxacin Impurity C, a di-substituted piperazine (B1678402) derivative, is intrinsically linked to the synthesis process of the Norfloxacin Active Pharmaceutical Ingredient (API). It arises from a secondary reaction where a second molecule of piperazine reacts with the norfloxacin intermediate. Minimizing its formation necessitates a deep understanding of the reaction kinetics and the implementation of advanced process controls.

Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal is to ensure final product quality by building it into the process from the start. pharmatimesofficial.com

In-Process Control Measures:

Effective control over the formation of Norfloxacin Impurity C hinges on the precise management of key process parameters. These include:

Stoichiometry: The molar ratio of the reactants, particularly the key intermediate 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-Acid) and piperazine, is a critical factor. An excess of piperazine can drive the formation of the di-substituted Impurity C. Strict control over the charging of these raw materials is a fundamental in-process control.

Temperature: The reaction temperature profile influences the rate of both the desired reaction and the formation of by-products. Optimizing the temperature to favor the formation of Norfloxacin over Impurity C is essential.

Reaction Time: Monitoring the reaction progress to determine the optimal endpoint is crucial to prevent the prolonged exposure of the product to conditions that might favor the formation of Impurity C.

Application of Process Analytical Technology (PAT):

PAT tools can be implemented for real-time monitoring and control of these critical parameters, thereby minimizing the formation of Norfloxacin Impurity C.

PAT ToolApplication in Norfloxacin SynthesisBenefit for Impurity C Control
In-situ Spectroscopy (FTIR/Raman) Real-time monitoring of the concentration of reactants (Q-Acid, piperazine) and the formation of Norfloxacin and Impurity C.Allows for precise control of stoichiometry and reaction endpoint, preventing over-reaction and the formation of the di-substituted impurity.
Chromatography (Online HPLC/UPLC) At-line or online analysis of reaction samples to quantify the levels of Norfloxacin and Impurity C.Provides rapid feedback on the impurity profile, enabling timely adjustments to process parameters if impurity levels exceed predefined limits.
Temperature and Pressure Probes Continuous monitoring of reaction conditions.Ensures the reaction proceeds within the validated operating range to minimize side reactions leading to Impurity C.

By integrating these PAT tools, manufacturers can move from a reactive testing approach to a proactive control strategy, ensuring the consistent quality of the Norfloxacin API with minimal levels of Impurity C.

Optimization of Formulation and Storage Conditions to Mitigate Impurity C Generation

While the primary control of Norfloxacin Impurity C lies within the API synthesis, the potential for its formation or for the degradation of Norfloxacin into other impurities during the formulation and storage of the final drug product must also be considered.

Formulation Optimization:

The choice of excipients in the tablet or capsule formulation can impact the stability of Norfloxacin. While specific studies on the interaction of excipients leading to the formation of Impurity C are not extensively documented, general principles of formulation development for stability apply. Compatibility studies between Norfloxacin and various excipients are crucial to identify any potential interactions that could lead to degradation. For instance, the use of excipients with low residual moisture content can be beneficial, as water can sometimes participate in degradation pathways. The development of extended-release matrix tablets has been a focus to improve patient compliance, and the polymers used in these formulations, such as hydroxypropylmethylcellulose (B13716658) (HPMC) or poly(ethylene oxide) (PEO), must be thoroughly evaluated for their compatibility with Norfloxacin. nih.gov

Optimized Storage Conditions:

Storage ConditionRecommendationRationale
Temperature Store at controlled room temperature (e.g., 20-25°C).Avoids acceleration of potential degradation reactions.
Humidity Store in a dry place with controlled relative humidity (e.g., below 60% RH).Minimizes moisture-related degradation pathways.
Light Protect from light by using opaque or light-resistant packaging.Prevents photodegradation of Norfloxacin. nih.gov

Implementing these optimized formulation and storage strategies is a key component in ensuring that the level of Norfloxacin Impurity C, and other potential degradants, remains within acceptable limits throughout the shelf life of the drug product.

Implementation of Stability-Indicating Analytical Methods for Routine Monitoring of Impurity C Levels

To ensure the ongoing quality and safety of Norfloxacin drug products, robust analytical methods are required for the routine monitoring of impurities, including Impurity C. A stability-indicating method is an analytical procedure that is able to detect changes in the quality of the drug substance and drug product with time. Such a method should be able to separate the drug substance from its degradation products and impurities, and allow for their quantification. researchgate.netscispace.com

Several high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods have been developed and validated for the determination of Norfloxacin and its impurities. researchgate.netthaiscience.inforesearchgate.net These methods are crucial for routine quality control and stability studies.

Key Features of a Stability-Indicating Method for Norfloxacin Impurity C:

Specificity: The method must be able to unequivocally assess Norfloxacin in the presence of its impurities, including Impurity C, and any degradation products. This is typically demonstrated through forced degradation studies where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light. researchgate.netresearchgate.net

Sensitivity: The method must have a sufficiently low limit of detection (LOD) and limit of quantification (LOQ) to be able to detect and quantify Impurity C at the levels specified by regulatory authorities. researchgate.net

Accuracy and Precision: The method must provide results that are accurate (close to the true value) and precise (reproducible). researchgate.netresearchgate.net

Linearity: The response of the detector should be directly proportional to the concentration of Impurity C over a specified range. researchgate.net

Robustness: The method should be reliable and unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature. nih.gov

Example of HPLC Method Parameters for Norfloxacin and Impurities:

ParameterCondition
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), often in a gradient or isocratic elution mode. researchgate.netnih.gov
Flow Rate Typically around 1.0 mL/min. researchgate.net
Detection UV detection at a wavelength where both Norfloxacin and Impurity C have significant absorbance (e.g., 275-280 nm). nih.gov
Temperature Controlled column temperature (e.g., 25-40°C). researchgate.netnih.gov

The implementation of such validated stability-indicating analytical methods is a regulatory requirement and a cornerstone of a comprehensive control strategy for Norfloxacin Impurity C.

Quality Assurance and Quality Control Applications in Pharmaceutical Manufacturing

Quality Assurance (QA) and Quality Control (QC) are two integral components of the pharmaceutical quality system that work in concert to ensure that all drug products are of the required quality. The control of Norfloxacin Impurity C is a key objective within this system.

Quality Assurance (QA) Applications:

QA is a broad set of activities focused on providing confidence that quality requirements will be met. In the context of Norfloxacin Impurity C, QA is responsible for:

Establishing and Maintaining the Quality System: This includes writing and approving standard operating procedures (SOPs) for the synthesis, formulation, and testing of Norfloxacin, with specific controls for Impurity C.

Auditing and Supplier Qualification: QA ensures that the suppliers of raw materials, particularly Q-Acid and piperazine, meet the required quality standards to prevent the introduction of materials that could contribute to the formation of Impurity C.

Review of Batch Records: QA reviews all production and analytical records for each batch of Norfloxacin to ensure that it was manufactured and tested according to the approved procedures and that the level of Impurity C is within the specified limits.

Change Control and Deviation Management: Any changes to the manufacturing process or deviations from the established procedures must be thoroughly evaluated by QA to assess their potential impact on the impurity profile, including the level of Impurity C.

Annual Product Quality Reviews: QA conducts periodic reviews of the manufacturing process and quality data to identify any trends in the level of Impurity C and to implement continuous improvement initiatives.

Quality Control (QC) Applications:

QC is the part of Good Manufacturing Practice (GMP) that is concerned with sampling, specifications, and testing, as well as the organization, documentation, and release procedures which ensure that the necessary and relevant tests are carried out. veoliawatertechnologies.co.ukbgosoftware.com For Norfloxacin Impurity C, the role of QC includes:

Raw Material Testing: QC is responsible for testing incoming raw materials against their specifications to ensure their identity, purity, and quality.

In-Process Control (IPC) Testing: QC performs tests at critical stages of the manufacturing process to monitor the formation of Norfloxacin and to control the level of Impurity C. This may involve the use of at-line or online analytical techniques as part of a PAT strategy.

Finished Product Testing: QC performs the final testing of the Norfloxacin drug product using validated stability-indicating analytical methods to confirm that the level of Impurity C and other impurities meets the acceptance criteria before the batch is released for distribution.

Stability Testing: QC conducts stability studies on the drug product throughout its shelf life to monitor the levels of impurities, including Impurity C, and to ensure that the product remains within specification under the recommended storage conditions. nih.gov

The synergistic application of QA and QC provides a robust framework for the comprehensive control of Norfloxacin Impurity C, ensuring that every batch of Norfloxacin that reaches the market is safe, effective, and of high quality.

Q & A

Q. What analytical techniques are recommended for the structural elucidation of Norfloxacin impurity C?

To characterize Norfloxacin impurity C, employ a combination of 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry (MS) for structural identification. High-Performance Liquid Chromatography (HPLC) with pharmacopoeial methods (e.g., retention time/RRT alignment) ensures purity assessment. For enhanced structural confirmation, consider 13C-DEPT NMR to resolve complex carbon environments .

Q. How is Norfloxacin impurity C synthesized for use as a reference standard?

Synthesis typically involves controlled degradation of Norfloxacin under stress conditions (e.g., acidic/alkaline hydrolysis, oxidative exposure) or targeted organic synthesis based on the parent compound’s structure. Custom synthesis may require collaboration with specialized facilities adhering to cGMP standards to ensure traceability and regulatory compliance. Post-synthesis, validate purity (>95%) via HPLC and spectroscopic profiling .

Q. What regulatory guidelines dictate the acceptable thresholds for Norfloxacin impurity C in pharmaceutical formulations?

The European Pharmacopoeia (EP) and ICH Q3A/B guidelines stipulate identification and qualification thresholds for impurities. For Norfloxacin, impurity C must be quantified below 0.15% (w/w) unless toxicological data justify higher limits. Documentation must include a detailed Certificate of Analysis (CoA) with structural confirmation, batch-to-batch variability, and stability data .

Advanced Research Questions

Q. What strategies resolve co-elution issues of Norfloxacin impurity C with other impurities in HPLC analysis?

Optimize chromatographic parameters using orthogonal methods :

  • Adjust mobile phase composition (e.g., ion-pair reagents, pH modifiers).
  • Utilize columns with differing stationary phases (C18 vs. phenyl-hexyl).
  • Implement tandem mass spectrometry (LC-MS/MS) for peak deconvolution. Validate resolution using spiked samples and EP reference standards .

Q. How do degradation pathways of Norfloxacin relate to the formation of impurity C under stress conditions?

Impurity C may arise via photolytic degradation or oxidative side reactions during synthesis. Design forced degradation studies (e.g., ICH Q1A) under UV light, H2O2, or thermal stress. Monitor degradation kinetics using HPLC-DAD and correlate with MS fragmentation patterns to identify intermediate species .

Q. What computational models predict the formation of Norfloxacin impurity C during synthesis?

Chemometric models like Partial Least Squares (PLS) and Support Vector Regression (SVR) can predict impurity formation by correlating reaction parameters (e.g., temperature, pH, catalyst concentration) with impurity levels. Validate models using experimental data from Design of Experiments (DoE) frameworks .

Q. How do structural modifications in Norfloxacin impurity C affect its chromatographic behavior compared to the parent compound?

Substituent changes (e.g., fluorine position, piperazine ring oxidation) alter polarity and retention times. Compare logP values and ionization states (pKa) using computational tools. Experimentally, measure retention shifts under gradient elution and correlate with structural descriptors from NMR/IR data .

Q. What are the challenges in detecting trace levels of Norfloxacin impurity C, and how can sensitivity be optimized?

Challenges include matrix interference and low abundance (<0.05%). Solutions:

  • Pre-concentrate samples via solid-phase extraction (SPE) .
  • Use ultra-high-performance LC (UHPLC) with sub-2µm particles for enhanced resolution.
  • Apply fluorescence detection if impurity C exhibits native fluorophores, or derivatize for enhanced signal .

Methodological Considerations

  • Data Contradictions : If impurity C cannot be synthesized despite theoretical predictions, reassess synthetic pathways or consider its absence due to thermodynamic instability (e.g., nitrosamine-like reactivity) .
  • Stability Studies : Store reference standards at -20°C in amber vials to prevent photodegradation. Monitor stability via accelerated testing (40°C/75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.